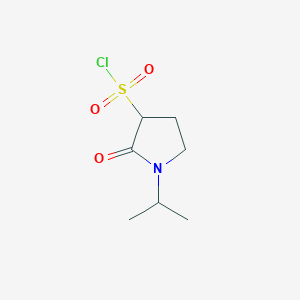
2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride is a chemical compound with the molecular formula C₇H₁₂ClNO₃S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride typically involves the reaction of pyrrolidine derivatives with sulfonyl chlorides under controlled conditions. One common method includes the following steps:
Starting Material: The synthesis begins with 2-Oxo-1-(propan-2-yl)pyrrolidine.
Sulfonylation: The pyrrolidine derivative is reacted with a sulfonyl chloride, such as chlorosulfonic acid, in the presence of a base like triethylamine.
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to prevent side reactions and ensure high yield.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, or sulfonate thiols.
Oxidation Products: Oxidation can yield sulfonic acids or sulfonate esters.
Reduction Products: Reduction can lead to the formation of sulfinates or sulfides.
Scientific Research Applications
2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in the study of enzyme inhibition and protein modification.
Industrial Chemistry: It serves as a reagent in the production of specialty chemicals and polymers.
Analytical Chemistry: The compound is used in analytical techniques such as mass spectrometry and chromatography for the identification and quantification of various substances.
Mechanism of Action
The mechanism of action of 2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by forming covalent bonds with active site residues, leading to a decrease in enzymatic activity.
Protein Modification: It can modify proteins by reacting with amino acid side chains, altering their structure and function.
Pathways Involved: The compound may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonic acid
- 2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonamide
- 2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonate
Uniqueness
2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to its analogs
Properties
Molecular Formula |
C7H12ClNO3S |
|---|---|
Molecular Weight |
225.69 g/mol |
IUPAC Name |
2-oxo-1-propan-2-ylpyrrolidine-3-sulfonyl chloride |
InChI |
InChI=1S/C7H12ClNO3S/c1-5(2)9-4-3-6(7(9)10)13(8,11)12/h5-6H,3-4H2,1-2H3 |
InChI Key |
LQHMJESFIWQBNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(C1=O)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


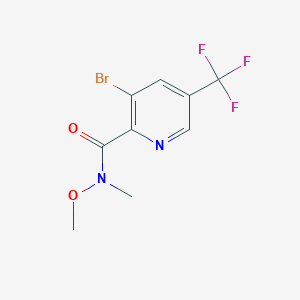

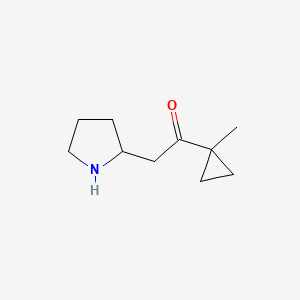
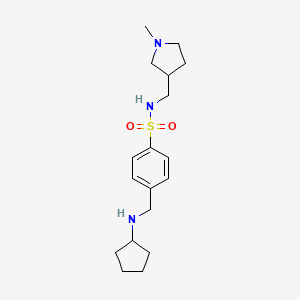
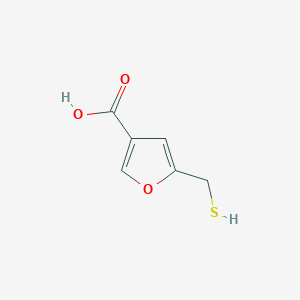
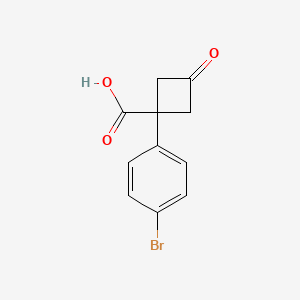
![2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13082217.png)
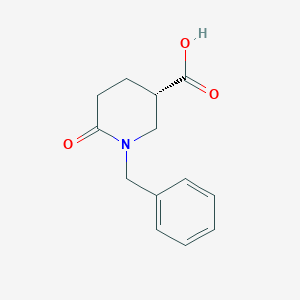
![3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane](/img/structure/B13082231.png)
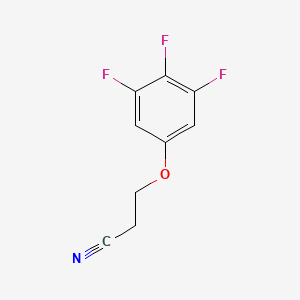
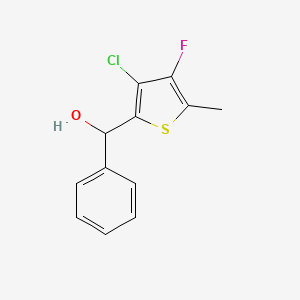
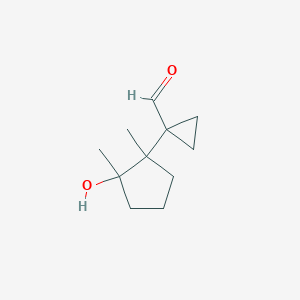
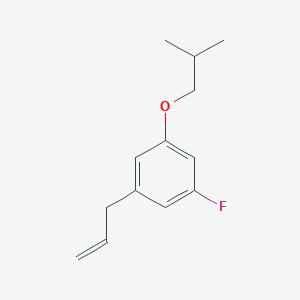
![1-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B13082247.png)
